2-Hydroxybenzofuran-3(2H)-one
Overview
Description
2-Hydroxybenzofuran-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring with a hydroxyl group at the second position and a ketone group at the third position
Synthetic Routes and Reaction Conditions:
Cycloisomerization of Allenic Hydroxyketones: This method involves the cycloisomerization of allenic hydroxyketones in water, without the need for expensive metal catalysts.
Base-Induced Intramolecular Cyclization: A base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can produce 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yield within 10 minutes under mild conditions.
Industrial Production Methods:
Transition-Metal-Catalyzed Activation: This method combines the activation of alkynes with heterocyclization and subsequent 1,2-alkyl shift.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of copper(II), iron(II), and iron(III) in acidic aqueous solutions.
Cycloisomerization: The compound can be synthesized through cycloisomerization of allenic hydroxyketones, which is a key reaction for producing substituted 3(2H)-furanones.
Common Reagents and Conditions:
Copper(II), Iron(II), and Iron(III): These metal ions are commonly used in oxidation reactions involving this compound.
Base Catalysts: Bases such as sodium hydroxide can induce intramolecular cyclization reactions.
Major Products:
Scientific Research Applications
2-Hydroxybenzofuran-3(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxybenzofuran-3(2H)-one involves its interaction with metal ions and other reagents to form various products. For example, in oxidation reactions, the compound forms complexes with copper(II), iron(II), and iron(III), leading to the formation of oxidized derivatives . The molecular targets and pathways involved in these reactions include the coordination of metal ions to the hydroxyl and ketone groups of the compound, facilitating electron transfer and subsequent oxidation .
Comparison with Similar Compounds
3-Coumaranone: This compound is structurally similar to 2-Hydroxybenzofuran-3(2H)-one and is used in the synthesis of aurones and other heterocyclic compounds.
2-Hydroxybenzoyl-2-hydroxybenzofuran-3(2H)-one: This compound is an oxidized derivative of this compound and exhibits similar chemical properties.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a hydroxyl group and a ketone group on the benzofuran ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTSZNMSFMNMLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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